dBET1

描述

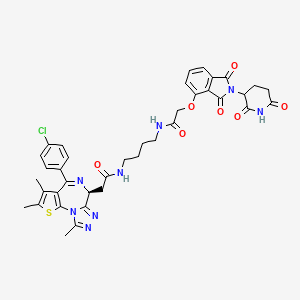

dBET1 是一种小分子化合物,属于一类被称为蛋白质降解靶向嵌合体 (PROTAC) 的化合物。这些化合物旨在诱导细胞内特定蛋白质的降解。 This compound 特异性靶向并降解溴结构域和末端 (BET) 蛋白,这些蛋白在调节基因转录中起着至关重要的作用 .

科学研究应用

Case Studies

-

Acute Myeloid Leukemia (AML)

- Study Findings : In a study involving multiple AML cell lines (NB4, Kasumi, THP-1, MV4-11), dBET1 demonstrated significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values ranged from 0.1483 μM to 0.3551 μM across different cell lines, indicating potent anti-cancer activity .

- Mechanism : The degradation of BRD2, BRD3, and BRD4 was confirmed through immunoblot analysis, showing a dose-dependent response. The apoptosis pathway was activated as indicated by increased PARP cleavage .

-

Lymphoma

- Study Findings : In DHL4 lymphoma cells, this compound treatment resulted in enhanced apoptotic responses compared to JQ1, another BET inhibitor. This was assessed through caspase activation assays .

- In Vivo Efficacy : In murine models of leukemia, daily intraperitoneal administration of this compound significantly reduced tumor weight and progression without adverse effects on overall health .

Data Table: Summary of this compound Efficacy in Cancer Models

| Cell Line | IC50 (μM) | Apoptosis Induction | Study Reference |

|---|---|---|---|

| NB4 | 0.3357 | Yes | |

| Kasumi | 0.1483 | Yes | |

| MV4-11 | 0.2748 | Yes | |

| DHL4 | Not specified | Yes |

Multiple Sclerosis (MS)

This compound has shown promise in preclinical models of multiple sclerosis by targeting neuroinflammation.

- Study Findings : In experimental autoimmune encephalomyelitis (EAE) models, this compound administration led to reduced demyelination and improved behavioral symptoms. It effectively decreased pro-inflammatory mediators and preserved blood-brain barrier integrity .

- Mechanism : The protective effects were linked to the suppression of key signaling pathways involved in inflammation, including the phosphoinositide-3-kinase/protein kinase B pathway and nuclear factor kappa B signaling .

Stroke

Recent research indicates that this compound may also play a role in mitigating brain injury following ischemic stroke.

- Study Findings : Post-ischemic treatment with this compound significantly ameliorated neurological deficits and reduced infarct volume in mouse models of stroke. The treatment was associated with decreased levels of inflammatory cytokines and oxidative stress markers .

- Mechanism : The neuroprotective effects were attributed to the degradation of BRD4, leading to reduced inflammation and preservation of blood-brain barrier integrity .

Data Table: Summary of this compound Efficacy in Neurological Models

作用机制

dBET1 通过与 BET 蛋白 BRD4 和 E3 泛素连接酶 cereblon 形成三元复合物来发挥其作用。这种复合物促进了 BRD4 的泛素化,将其标记为蛋白酶体降解。 BRD4 的降解导致 BET 蛋白调节的基因下调,最终影响细胞过程,如增殖和凋亡 .

生化分析

Biochemical Properties

dBET1 functions by inducing the degradation of BET proteins through the ubiquitin-proteasome system. It interacts with BET proteins, particularly BRD4, and recruits them to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation. This interaction is facilitated by the binding of this compound to both the BET protein and the E3 ligase complex . The degradation of BET proteins by this compound results in the downregulation of pro-inflammatory gene transcription, as BET proteins are essential for the transcription of these genes .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly in the context of inflammation and ischemic injury. In microglial cells, this compound reduces the pro-inflammatory response induced by lipopolysaccharides by degrading BET proteins, leading to decreased expression of pro-inflammatory cytokines such as interleukin-1 beta, tumor necrosis factor-alpha, and interleukin-6 . In models of ischemic brain injury, this compound treatment has been associated with reduced neuroinflammation, oxidative stress, and preservation of blood-brain barrier integrity .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PROTAC, which facilitates the targeted degradation of BET proteins. This compound binds to BET proteins and recruits them to the E3 ubiquitin ligase complex, leading to their ubiquitination and degradation by the proteasome . This degradation process results in the downregulation of BET protein-mediated gene transcription, particularly genes involved in inflammation and oxidative stress . By reducing the levels of BET proteins, this compound effectively dampens the pro-inflammatory and oxidative responses in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and effective in degrading BET proteins for extended periods, leading to sustained downregulation of pro-inflammatory gene expression . Long-term studies have shown that this compound treatment results in prolonged reduction of neuroinflammation and oxidative stress in models of ischemic brain injury . The stability and degradation of this compound itself over time have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces neuroinflammation and oxidative stress without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential off-target degradation of other proteins and disruption of normal cellular functions . It is important to determine the optimal dosage of this compound to achieve therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the ubiquitin-proteasome system. It interacts with enzymes and cofactors involved in the ubiquitination process, leading to the degradation of BET proteins . The degradation of BET proteins by this compound affects metabolic flux and metabolite levels, particularly those related to inflammation and oxidative stress . Specific details on the metabolic pathways and enzymes involved in this compound metabolism are limited.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is likely that this compound is taken up by cells via endocytosis and distributed to various cellular compartments where it exerts its effects . The localization and accumulation of this compound within cells are influenced by its interactions with BET proteins and the E3 ubiquitin ligase complex .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with BET proteins and the E3 ubiquitin ligase complex. This compound is likely localized to the nucleus, where BET proteins are predominantly found . The activity and function of this compound are influenced by its ability to target BET proteins for degradation within the nucleus, leading to the downregulation of pro-inflammatory gene transcription .

准备方法

合成路线和反应条件: dBET1 是通过将 BET 蛋白 BRD4 的配体与 E3 泛素连接酶 cereblon 的配体连接起来合成的。合成过程涉及以下步骤:

BET 配体的合成: BET 配体来源于 BRD4 抑制剂 JQ1。

cereblon 配体的合成: cereblon 配体来源于沙利度胺或其类似物。

连接基连接: 两种配体通过连接基连接,形成最终的 PROTAC 分子.

工业生产方法: 虽然 this compound 的具体工业生产方法尚未广泛记录,但一般方法涉及大规模有机合成技术、纯化过程和质量控制措施,以确保化合物的纯度和效力 .

化学反应分析

反应类型: dBET1 主要在细胞内进行降解反应。它不参与氧化、还原或取代等传统化学反应。 相反,它通过泛素-蛋白酶体途径促进 BET 蛋白的降解 .

常用试剂和条件:

试剂: this compound、BET 蛋白(BRD2、BRD3、BRD4)、cereblon、泛素、蛋白酶体。

相似化合物的比较

类似化合物:

ARV-771: 另一种靶向 BET 蛋白进行降解的 PROTAC。

ARV-825: 一种旨在使用与 dBET1 相似的机制降解 BET 蛋白的 PROTAC。

This compound 的独特性: this compound 在其特定设计和降解 BET 蛋白的功效方面是独一无二的。 它已被证明在体外和体内研究中都非常有效,使其成为研究和潜在治疗应用的宝贵工具 .

生物活性

dBET1 is a novel compound classified as a proteolysis-targeting chimera (PROTAC) that selectively degrades BET (bromodomain and extra-terminal domain) proteins, particularly BRD4. This compound has garnered attention for its potential therapeutic applications in various cancers, especially acute myeloid leukemia (AML). This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in different cancer models, and relevant case studies.

This compound functions by binding to BRD4 and recruiting the E3 ubiquitin ligase cereblon (CRBN), facilitating the ubiquitination and subsequent proteasomal degradation of BRD4 and other BET proteins (BRD2 and BRD3). This mechanism contrasts with traditional inhibitors like JQ1, which only inhibit the activity of these proteins without promoting their degradation.

Key Features of this compound:

- Targeted Degradation : Induces selective degradation of BRD4, leading to a decrease in MYC oncogene expression.

- Enhanced Apoptosis : Induces apoptosis more effectively than conventional BET inhibitors.

- Broad Anti-Cancer Activity : Demonstrated efficacy across various cancer cell lines, particularly in hematological malignancies.

Case Studies

-

Acute Myeloid Leukemia (AML) :

- In a study involving multiple AML cell lines (Kasumi, NB4, THP-1, MV4-11), this compound exhibited significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values varied by cell line:

- Treatment with this compound resulted in over 85% degradation of BRD4 within 2 hours at concentrations as low as 100 nM, demonstrating rapid action .

-

Solid Tumors :

- Comparisons between this compound and other compounds like JQ1 showed that this compound outperformed JQ1 in reducing cell proliferation across various solid tumor types, including colon and breast cancers .

- In preclinical models of solid tumors, this compound was shown to significantly downregulate MYC expression and enhance anti-proliferative effects when combined with standard chemotherapy .

Comparative Efficacy Table

| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | AML (Kasumi) | 0.1483 | Targeted degradation of BRD2/3/4 |

| This compound | AML (MV4-11) | 0.2748 | Targeted degradation of BRD2/3/4 |

| JQ1 | Solid Tumors | Varies | Competitive inhibition of BRD4 |

| dBET6 | Solid Tumors | Lower than this compound | Enhanced degradation with optimized structure |

Proteomic Impact

A proteomic analysis following treatment with this compound revealed significant changes in protein stability across multiple cellular pathways. Notably, proteins such as MYC and PIM1 were downregulated alongside BET proteins, indicating a broader impact on cellular signaling pathways .

Key Findings from Proteomic Studies:

- Depletion of BET Family Members : Marked reduction (>5-fold) in BRD2, BRD3, and BRD4 levels.

- Apoptotic Induction : Increased activation of caspases and PARP cleavage observed post-treatment .

Pharmacokinetics and Safety Profile

In vivo studies indicated that this compound is well-tolerated at doses up to 50 mg/kg without significant adverse effects on weight or blood parameters. The peak plasma concentration (Cmax) achieved was approximately 392 nM, surpassing the EC50 values determined in vitro .

Summary of Pharmacokinetic Data:

- Cmax : 392 nM

- Duration : Well-tolerated over two weeks

- Impact on Hematological Parameters : No significant changes observed

属性

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H37ClN8O7S/c1-19-20(2)55-38-31(19)33(22-9-11-23(39)12-10-22)42-25(34-45-44-21(3)46(34)38)17-29(49)40-15-4-5-16-41-30(50)18-54-27-8-6-7-24-32(27)37(53)47(36(24)52)26-13-14-28(48)43-35(26)51/h6-12,25-26H,4-5,13-18H2,1-3H3,(H,40,49)(H,41,50)(H,43,48,51)/t25-,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEGXJXRNBALBV-PMCHYTPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37ClN8O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does dBET1 interact with its target protein and what are the downstream effects?

A1: this compound is a proteolysis targeting chimera (PROTAC) that induces the degradation of bromodomain and extra-terminal domain (BET) proteins, primarily BRD2, BRD3, and BRD4. [, , ] It achieves this by acting as a bridge between BET proteins and the E3 ubiquitin ligase cereblon (CRBN). [, , ] this compound consists of three parts: a BET bromodomain binding moiety (derived from JQ1), a linker, and a phthalimide moiety that binds to CRBN. [, ] This binding event leads to the ubiquitination of BET proteins by the CRBN E3 ligase complex, marking them for degradation by the proteasome. [, , ] The downstream effect of BET protein degradation is a reduction in the expression of oncogenes such as c-MYC, leading to cell cycle arrest and apoptosis. [, , , ]

Q2: Does this compound affect the expression of other proteins besides c-MYC?

A2: While c-MYC is a prominent downstream target of this compound, research indicates that this compound treatment affects the expression of other proteins as well. For example, in microglia, this compound reduces the expression levels of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin (IL)-1β, tumor necrosis factor-α (TNFα), IL-6, chemokine ligand 2 (CCL-2), and matrix metalloproteinase 9 (MMP-9). []

Q3: Is there any information available regarding the molecular formula, weight, and spectroscopic data of this compound?

A4: While the exact molecular formula and weight are not explicitly stated in the provided abstracts, spectroscopic data and detailed structural characterization of this compound can be found in a study employing advanced tandem mass spectrometry (MS) techniques. [] This research highlights the use of different ionization techniques and adducts, such as lithium and silver, to obtain comprehensive structural information about this compound.

Q4: Are there any challenges related to the stability and formulation of this compound?

A5: Like many PROTACs, this compound, with its relatively high molecular weight and potential for polarity, might encounter challenges related to aqueous solubility, stability, and cell permeability. [] Addressing these aspects is crucial for optimizing its pharmacokinetic properties and therapeutic efficacy.

Q5: What evidence supports the in vitro and in vivo efficacy of this compound?

A7: this compound has demonstrated promising anticancer activity in various preclinical models. In vitro studies using various cancer cell lines, including those derived from acute myeloid leukemia (AML), chronic myeloid leukemia (CML), multiple myeloma, and solid tumors, have shown that this compound effectively induces BET protein degradation, inhibits cell proliferation, and triggers apoptosis. [, , , ] Moreover, this compound exhibits in vivo efficacy in xenograft mouse models of leukemia, delaying disease progression. []

Q6: Has this compound been tested in preclinical models of stroke?

A8: Yes, this compound has shown promise in preclinical stroke models. It was found to ameliorate brain damage and neurological deficits in a mouse model of transient cerebral ischemia. [, ] This neuroprotective effect was attributed to its ability to suppress neuroinflammation, reduce oxidative stress, and preserve blood-brain barrier integrity. [, ] Furthermore, this compound demonstrated neuroprotective effects in aged mice subjected to ischemic stroke, suggesting its potential therapeutic value in the elderly population. []

Q7: Are there any known resistance mechanisms to this compound or other BET degraders?

A9: Research suggests that the efficacy of BET inhibitors, including this compound, can be influenced by resistance mechanisms. For example, genetic screens have identified Speckle Type POZ (SPOP) gene deficiency as a potential mediator of BET inhibitor resistance in MLLr leukemia. [] In SPOP-deficient cells, the protein TRIM24 accumulates and contributes to resistance. [] These findings highlight the complexity of cancer cell signaling and the potential for developing combinatorial therapeutic approaches to overcome resistance mechanisms.

Q8: Are there any alternative strategies or compounds being explored for targeting BET proteins?

A10: The success of this compound and other BET degraders has spurred further research into developing novel PROTACs with improved properties. This includes exploring alternative E3 ligases beyond CRBN, optimizing linker design, and identifying new BET protein ligands with enhanced affinity and selectivity. [, , , , ] The development of light-inducible opto-PROTACs, exemplified by the modification of this compound with a photolabile caging group, offers exciting possibilities for achieving spatiotemporal control over protein degradation. [] This approach could potentially minimize off-target effects and enhance the therapeutic window of PROTACs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。